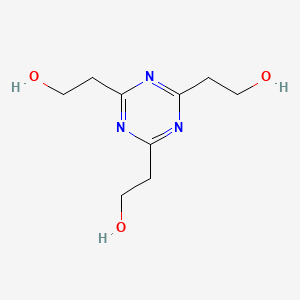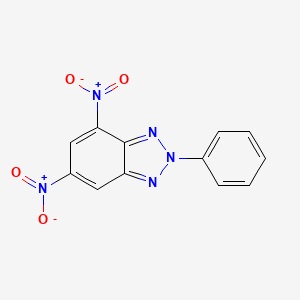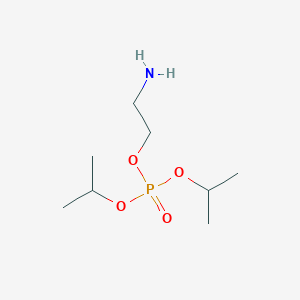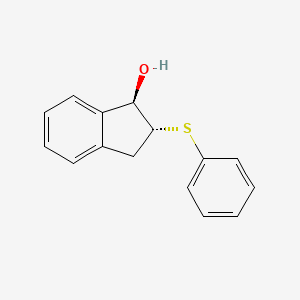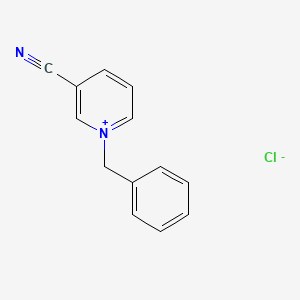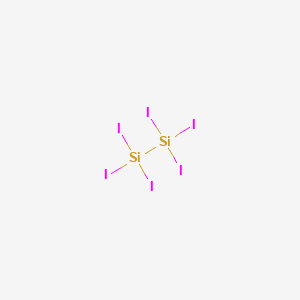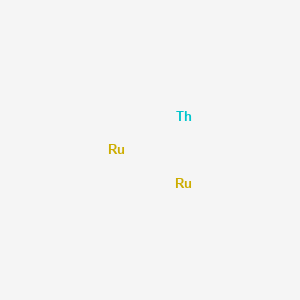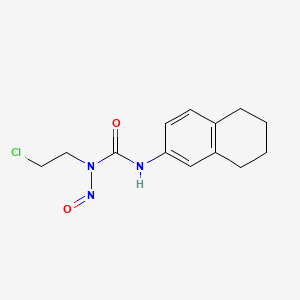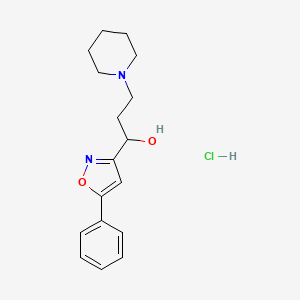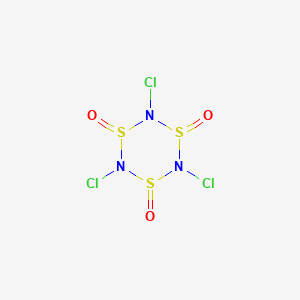
2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione is a chemical compound known for its unique structure and properties. It is a triazine derivative with three chlorine atoms and three sulfur atoms, making it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione typically involves the reaction of cyanuric chloride with thiourea under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as dichloromethane, and using a catalyst like AlCl3 to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The sulfur atoms in the compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, with catalysts such as AlCl3 or base catalysts like triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazine derivatives with amine groups, while oxidation reactions can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione involves its interaction with molecular targets through its reactive chlorine and sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity . The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A closely related compound with similar reactivity but without the sulfur atoms.
Cyanuric Chloride: Another triazine derivative used in similar applications but with different reactivity due to the absence of sulfur atoms.
Uniqueness
The presence of both chlorine and sulfur atoms in 2,4,6-Trichloro-1lambda~4~,3lambda~4~,5lambda~4~,2,4,6-trithiatriazinane-1,3,5-trione gives it unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Propriétés
Numéro CAS |
21095-45-4 |
|---|---|
Formule moléculaire |
Cl3N3O3S3 |
Poids moléculaire |
292.6 g/mol |
Nom IUPAC |
2,4,6-trichloro-1,3,5,2,4,6-trithiatriazinane 1,3,5-trioxide |
InChI |
InChI=1S/Cl3N3O3S3/c1-4-10(7)5(2)12(9)6(3)11(4)8 |
Clé InChI |
NNXITUFZRKVAIS-UHFFFAOYSA-N |
SMILES canonique |
N1(S(=O)N(S(=O)N(S1=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


